molecular formula C3H9Al2Cl3 B8448862 Trichlorotrimethyldialuminum

Trichlorotrimethyldialuminum

Cat. No. B8448862
M. Wt: 205.42 g/mol
InChI Key: HYZXMVILOKSUKA-UHFFFAOYSA-K
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Patent
US04116992

Procedure details

This example illustrates the use of a high Cl/Al atomic ratio. Dimethylaluminum chloride and ethylaluminum dichloride were prepared by a process similar to Reaction (1) above, except that methylaluminum dichloride was used as a starting material in place of methylaluminum sesquichloride. Hence, the reaction was as follows, with a starting mixture having a Cl/Al ratio of 1.75:
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylaluminum dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cl Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cl Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-:1].[Cl-].[CH3:3][Al+2:4].[CH3:5][Al:6]([Cl:8])[CH3:7].[CH3:9][Al](Cl)[Cl:11]>>[Cl-:8].[CH3:5][Al+:6][CH3:7].[Cl-:11].[Cl-:1].[CH2:3]([Al+2:4])[CH3:9] |f:0.1.2,3.4,5.6,7.8.9|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methylaluminum dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].C[Al+2]
Step Two
Name
Cl Al
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Al](C)Cl.C[Al](Cl)Cl
Step Four
Name
Cl Al
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C[Al+]C
Name
Type
product
Smiles
[Cl-].[Cl-].C(C)[Al+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04116992

Procedure details

This example illustrates the use of a high Cl/Al atomic ratio. Dimethylaluminum chloride and ethylaluminum dichloride were prepared by a process similar to Reaction (1) above, except that methylaluminum dichloride was used as a starting material in place of methylaluminum sesquichloride. Hence, the reaction was as follows, with a starting mixture having a Cl/Al ratio of 1.75:
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylaluminum dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cl Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cl Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-:1].[Cl-].[CH3:3][Al+2:4].[CH3:5][Al:6]([Cl:8])[CH3:7].[CH3:9][Al](Cl)[Cl:11]>>[Cl-:8].[CH3:5][Al+:6][CH3:7].[Cl-:11].[Cl-:1].[CH2:3]([Al+2:4])[CH3:9] |f:0.1.2,3.4,5.6,7.8.9|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methylaluminum dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].C[Al+2]
Step Two
Name
Cl Al
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Al](C)Cl.C[Al](Cl)Cl
Step Four
Name
Cl Al
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C[Al+]C
Name
Type
product
Smiles
[Cl-].[Cl-].C(C)[Al+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04116992

Procedure details

This example illustrates the use of a high Cl/Al atomic ratio. Dimethylaluminum chloride and ethylaluminum dichloride were prepared by a process similar to Reaction (1) above, except that methylaluminum dichloride was used as a starting material in place of methylaluminum sesquichloride. Hence, the reaction was as follows, with a starting mixture having a Cl/Al ratio of 1.75:
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylaluminum dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cl Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cl Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-:1].[Cl-].[CH3:3][Al+2:4].[CH3:5][Al:6]([Cl:8])[CH3:7].[CH3:9][Al](Cl)[Cl:11]>>[Cl-:8].[CH3:5][Al+:6][CH3:7].[Cl-:11].[Cl-:1].[CH2:3]([Al+2:4])[CH3:9] |f:0.1.2,3.4,5.6,7.8.9|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methylaluminum dichloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Cl-].C[Al+2]
Step Two
Name
Cl Al
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Al](C)Cl.C[Al](Cl)Cl
Step Four
Name
Cl Al
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C[Al+]C
Name
Type
product
Smiles
[Cl-].[Cl-].C(C)[Al+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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